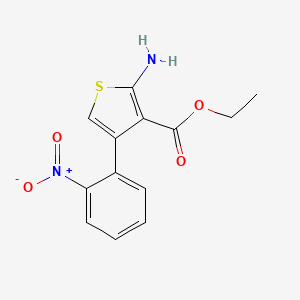![molecular formula C10H11N7O4 B12074420 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine CAS No. 37082-52-3](/img/structure/B12074420.png)
7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine is a compound that belongs to the class of tetrazolo-purine derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antidepressant properties . The molecular formula of this compound is C10H11N7O4, and it has an average mass of 293.239 Da .
Vorbereitungsmethoden
The synthesis of 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine involves several steps, typically starting with the preparation of the purine nucleus followed by the introduction of the tetrazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticonvulsant and antidepressant effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.
Wirkmechanismus
The mechanism of action of 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the GABAergic system, where it enhances the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine can be compared with other tetrazolo-purine derivatives, such as:
7-Alkyl-7H-tetrazolo[1,5-g]purine: Known for its anticonvulsant and antidepressant activities.
5-Alkoxytetrazolo[1,5-a]quinazoline: Exhibits significant antidepressant properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Eigenschaften
CAS-Nummer |
37082-52-3 |
|---|---|
Molekularformel |
C10H11N7O4 |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(tetrazolo[5,1-f]purin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N7O4/c18-1-4-6(19)7(20)10(21-4)16-2-11-5-8(16)12-3-17-9(5)13-14-15-17/h2-4,6-7,10,18-20H,1H2 |
InChI-Schlüssel |
IZINBYPJBKCTOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN4C2=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)












